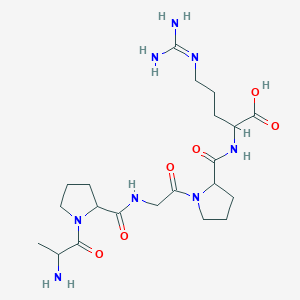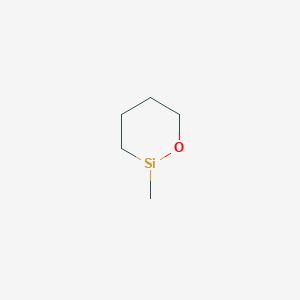
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid
Übersicht
Beschreibung
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid, also known as PAPB, is a boronic acid derivative that has gained significant attention in the scientific community due to its unique chemical properties. It is a highly fluorescent molecule that can be used as a probe for various biological applications.
Wissenschaftliche Forschungsanwendungen
1. Electroluminescence and OLED Device Performance
- 3-(10-Phenyl-9-anthracenyl)phenyl boronic acid derivatives are used in the development of blue host materials for organic light-emitting diodes (OLEDs). These materials demonstrate high glass transition temperatures and exhibit blue emission with enhanced OLED device performance (Wee et al., 2011).
2. Synthesis of Boronic Esters
- This compound is involved in the synthesis of boronic esters derived from boronic and diboronic acids using tartaric acid derivatives. These esters are useful in asymmetric synthesis (Montiel et al., 2014).
3. Photoluminescence Properties
- Boronic acid derivatives, including this compound, are studied for their photoluminescence properties. These compounds are used in the development of sensors and materials with specific fluorescence characteristics (Mu et al., 2012).
4. Main-Chain Polymeric Lewis Acids
- These compounds are used in the creation of main-chain organoborane polymeric Lewis acids, which exhibit different luminescence based on the substituents attached to boron. This characteristic is utilized in fluorescent sensing applications (Sundararaman et al., 2005).
5. Coordination with Metal Ions
- Studies show their use in the investigation of metal coordination to monolayers and Langmuir-Blodgett films, where they interact differently based on the type of metal ion. This is significant for understanding molecular interactions and design of materials (Yang et al., 2011).
6. Carbohydrate Sensors
- Research indicates their role in the development of carbohydrate sensors, exploiting the boronic acid's ability to bind with carbohydrates, which is significant for medical diagnostics and biochemistry studies (Springsteen et al., 2001).
7. Glucose Complexation Studies
- These compounds are synthesized and investigated for glucose complexation, as studied by NMR spectroscopy. This has implications in the development of glucose sensors (Norrild & Søtofte, 2002).
Wirkmechanismus
Target of Action
3-(10-Phenyl-9-anthracenyl)phenyl boronic acid is an organic compound . It is primarily used as a reducing agent and catalyst in various organic synthesis reactions . It also finds applications in material science, particularly in the preparation of organic electrochromic materials and organic photovoltaic materials .
Mode of Action
As a reducing agent, this compound donates electrons to other molecules in the reaction, facilitating their reduction . As a catalyst, it speeds up the rate of organic synthesis reactions without being consumed in the process .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions it is involved in. As a reducing agent, it can facilitate the reduction of other molecules. As a catalyst, it can accelerate the rate of reactions, leading to faster production of desired products .
Action Environment
This compound is a solid compound that is typically light yellow to yellow in color . It is soluble in many organic solvents, such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and acetonitrile . It is relatively stable in air and humidity . It is sensitive to light and should be stored in a light-protected environment to prevent decomposition . It should also be kept away from acidic substances, oxidants, and strong oxidizing agents to avoid hazardous reactions .
Eigenschaften
IUPAC Name |
[3-(10-phenylanthracen-9-yl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BO2/c28-27(29)20-12-8-11-19(17-20)26-23-15-6-4-13-21(23)25(18-9-2-1-3-10-18)22-14-5-7-16-24(22)26/h1-17,28-29H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQOCQGDWNJJIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10729119 | |
| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905947-49-1 | |
| Record name | [3-(10-Phenylanthracen-9-yl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10729119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-(10-phenylanthracen-9-yl)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-((6-Chloro-3-(trifluoromethyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3,5-difluoroaniline](/img/structure/B6596385.png)
![[5-(Azepan-1-ylmethyl)furan-2-yl]methanamine](/img/structure/B6596386.png)




![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)

![Ruthenium, bis(acetato-|EO,|EO')[[(1S)-6,6'-dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[bis(3,5-dimethylphenyl)phosphine-|EP]]-, (OC-6-22)](/img/structure/B6596460.png)